molecular formula C11H14FN B13058637 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13058637
M. Wt: 179.23 g/mol
InChI Key: KHZOHEUYVZEIKV-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The core structure of 5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine consists of a partially saturated naphthalene backbone (tetralin) substituted with fluorine at position 5, a methyl group at position 7, and a primary amine at position 1. The molecular formula of the free base form is $$ \text{C}{11}\text{H}{14}\text{FN} $$, with a molecular weight of 179.23 g/mol. In its hydrochloride salt form, the formula becomes $$ \text{C}{11}\text{H}{15}\text{ClFN} $$, increasing the molecular weight to 215.69 g/mol due to the addition of a hydrochloric acid moiety.

The stereochemical configuration at the C1 position (amine-bearing carbon) introduces chirality. The (R)-enantiomer has been explicitly characterized with the CAS registry number 1259946-36-5. X-ray crystallographic data for the parent compound remain unreported, but analogous tetralin derivatives demonstrate that the cyclohexene ring adopts a half-chair conformation, with substituents influencing ring puckering. The fluorine atom’s electronegativity and the methyl group’s steric bulk create distinct electronic and spatial environments, as quantified by bond length analysis (Table 1).

Table 1. Key structural parameters of this compound

Parameter Value Source
Molecular formula $$ \text{C}{11}\text{H}{14}\text{FN} $$
Molecular weight 179.23 g/mol
Chiral center C1
Hydrochloride formula $$ \text{C}{11}\text{H}{15}\text{ClFN} $$

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3

InChI Key

KHZOHEUYVZEIKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2N)C(=C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1-tetralone and methylmagnesium bromide.

    Grignard Reaction: The 5-fluoro-1-tetralone undergoes a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the 7th position.

    Reduction: The resulting intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to form the desired amine.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield different amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-7-methyl-1-tetralone, while reduction may produce 5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Scientific Research Applications

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity improves metabolic stability compared to bulkier halogens like Br, which may enhance receptor selectivity .
  • Stereochemistry : Chiral centers (e.g., S-configuration in brominated analogs) critically influence receptor binding and pharmacological activity .

Physical Properties :

  • Solubility: Fluorinated amines (e.g., 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine) are soluble in ethanol, DMSO, and dichloromethane .

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